20-O-Acetyl-21-hydroxy-ent-isozonarol
CAS No.:
Cat. No.: VC1863741
Molecular Formula: C23H32O4
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32O4 |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | [3-[[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-2,4-dihydroxyphenyl] acetate |
| Standard InChI | InChI=1S/C23H32O4/c1-14-7-10-20-22(3,4)11-6-12-23(20,5)17(14)13-16-18(25)8-9-19(21(16)26)27-15(2)24/h7-9,17,20,25-26H,6,10-13H2,1-5H3/t17-,20-,23+/m0/s1 |
| Standard InChI Key | LISRCGYCVNHXKP-KPDCDPCYSA-N |
| Isomeric SMILES | CC1=CC[C@@H]2[C@@]([C@H]1CC3=C(C=CC(=C3O)OC(=O)C)O)(CCCC2(C)C)C |
| Canonical SMILES | CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3O)OC(=O)C)O)C)(C)C |
Introduction
Chemical Properties and Structure
20-O-Acetyl-21-hydroxy-ent-isozonarol belongs to the class of merosesquiterpenes, which are hybrid natural products comprising a sesquiterpene unit attached to a hydroquinone or quinone moiety. The compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₃₂O₄ |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | [3-[[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-2,4-dihydroxyphenyl] acetate |
| Standard InChI | InChI=1S/C23H32O4/c1-14-7-10-20-22(3,4)11-6-12-23(20,5)17(14)13-16-18(25)8-9-19(21(16)26)27-15(2)24/h7-9,17,20,25-26H,6,10-13H2,1-5H3/t17-,20-,23+/m0/s1 |
| Standard InChIKey | LISRCGYCVNHXKP-KPDCDPCYSA-N |
| Isomeric SMILES | CC1=CC[C@@H]2C@@(CCCC2(C)C)C |
| Canonical SMILES | CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3O)OC(=O)C)O)C)(C)C |
The chemical structure of 20-O-Acetyl-21-hydroxy-ent-isozonarol features a sesquiterpenoid nucleus connected to a hydroquinone unit, with distinctive acetyl and hydroxyl functional groups that contribute to its biological activity profile.
Natural Sources and Isolation
20-O-Acetyl-21-hydroxy-ent-isozonarol was first isolated from sponges of the genus Dysidea collected in the Gulf of California. The compound is classified as a marine-derived secondary metabolite and represents one of several merosesquiterpenes produced by these marine invertebrates .
The isolation of this compound typically involves:
-
Collection and taxonomic identification of the marine sponge
-
Extraction with organic solvents
-
Bioassay-guided fractionation
-
Purification through various chromatographic techniques
-
Structure elucidation using spectroscopic methods
According to research by Pérez-García et al., the chemical study of two sponges of the genus Dysidea led to the isolation of 20-O-Acetyl-21-hydroxy-ent-isozonarol (2) along with other new merosesquiterpenes including 20-O-acetylneoavarol (3), ent-yahazunol (4), and dysienone (5) . The structures of these new metabolites were established using various spectroscopic techniques, primarily NMR and mass spectrometry .
Biological Activities
Anti-inflammatory Activity
Research on the anti-inflammatory properties of 20-O-Acetyl-21-hydroxy-ent-isozonarol has revealed promising results. According to studies on extracts from the New Zealand sponge Dysidea cf. cristagalli, the compound demonstrated significant inhibition of superoxide production by human neutrophils, which is a key mechanism in inflammatory responses .
The compound inhibited superoxide production in vitro with an IC₅₀ of 3 μM, indicating potent anti-inflammatory activity . This property suggests potential applications in the development of anti-inflammatory agents.
| Biological Activity | Finding | Reference |
|---|---|---|
| Cytotoxicity | Active against human tumor cell lines | |
| Anti-inflammatory | Inhibits superoxide production in human neutrophils (IC₅₀ 3 μM) |
Related Compounds and Structure-Activity Relationships
20-O-Acetyl-21-hydroxy-ent-isozonarol belongs to a larger family of merosesquiterpenes isolated from marine sponges. Structurally related compounds include:
-
20-O-acetylneoavarol (3)
-
ent-yahazunol (4)
-
dysienone (5)
-
21-hydroxy-ent-isozonarone
These compounds share a common sesquiterpene scaffold but differ in their oxidation states, substitution patterns, and stereochemistry, which significantly influence their biological activities.
The absolute configuration of related compounds (5 and 6) has been investigated using a procedure developed by Riguera et al., providing insights into the stereochemical requirements for biological activity .
Comparative studies of these merosesquiterpenes suggest that the presence and position of acetyl and hydroxyl groups play crucial roles in determining their biological properties. In particular, the acetylation at the 20-O position appears to enhance certain biological activities compared to non-acetylated analogs .
Current Research and Future Perspectives
Research on 20-O-Acetyl-21-hydroxy-ent-isozonarol continues to evolve, with increasing interest in its potential therapeutic applications. The compound's unique structure and promising biological activities make it an attractive target for further investigation in:
-
Drug discovery and development, particularly for anticancer and anti-inflammatory agents
-
Structure-activity relationship studies to optimize biological activity
-
Total synthesis efforts to provide sustainable access to the compound
-
Mechanism of action studies to understand its molecular targets
Recent studies have focused on similar merosesquiterpenes from marine sponges of the South China Sea, revealing antibacterial properties in structurally related compounds . This suggests that 20-O-Acetyl-21-hydroxy-ent-isozonarol may also possess antimicrobial activity, warranting further investigation.
The ongoing exploration of marine natural products continues to uncover novel compounds with diverse biological activities. As part of this research field, 20-O-Acetyl-21-hydroxy-ent-isozonarol represents an important contribution to our understanding of marine secondary metabolites and their potential applications in medicine and biotechnology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume